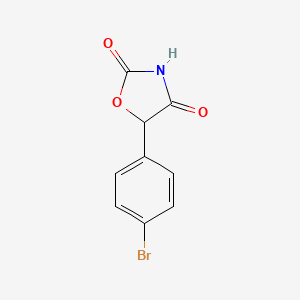
5-(4-Bromophenyl)oxazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromophenyl)oxazolidine-2,4-dione can be achieved through several methods. One common approach involves the reaction of 4-bromobenzaldehyde with glycine to form an intermediate Schiff base, which is then cyclized to yield the desired oxazolidine-2,4-dione . Another method involves the carboxylative condensation of primary amines and α-ketoesters, followed by base-catalyzed cyclization .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(4-Bromophenyl)oxazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidine derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The bromine atom in the 4-position can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazolidine-2,4-dione derivatives, while substitution reactions can produce various substituted oxazolidines .
Scientific Research Applications
5-(4-Bromophenyl)oxazolidine-2,4-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(4-Bromophenyl)oxazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Oxazolidine-2,4-dione: The parent compound, known for its various applications in medicine and agriculture.
5-(4-Bromophenyl)-1,3,4-oxadiazol-2-ol: A similar compound with different functional groups and properties.
2,5-Oxazolidinedione: Another related compound with a different substitution pattern.
Uniqueness
5-(4-Bromophenyl)oxazolidine-2,4-dione is unique due to the presence of the bromine atom in the 4-position, which imparts distinct chemical and biological properties compared to other oxazolidine-2,4-dione derivatives .
Properties
CAS No. |
241165-56-0 |
|---|---|
Molecular Formula |
C9H6BrNO3 |
Molecular Weight |
256.05 g/mol |
IUPAC Name |
5-(4-bromophenyl)-1,3-oxazolidine-2,4-dione |
InChI |
InChI=1S/C9H6BrNO3/c10-6-3-1-5(2-4-6)7-8(12)11-9(13)14-7/h1-4,7H,(H,11,12,13) |
InChI Key |
UEBLWKIDIVPZKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2C(=O)NC(=O)O2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















